molecular formula C6H8O3 B015346 Acetoxymethyl vinyl ketone CAS No. 38982-28-4

Acetoxymethyl vinyl ketone

Cat. No. B015346
CAS RN: 38982-28-4
M. Wt: 128.13 g/mol
InChI Key: GZNCCNHJQSRXNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of functionalized ketones, including compounds like acetoxymethyl vinyl ketone, often involves the intermolecular C-H alkenylation of enamides with vinyl acetates. This process, catalyzed by iridium, allows for the efficient and selective cross-coupling of structurally and electronically similar alkenes—enamide and vinyl acetate—through C-H activation. The resulting alkenylation products can then be further transformed into a wide range of structurally modified ketones (Bo Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of acetoxymethyl vinyl ketone enables its reactivity in various chemical contexts. For instance, the presence of both acetoxyl and vinyl groups allows for diverse functionalization strategies. The acetoxyl group can participate in acetalization and ketalization reactions, leading to the formation of protective groups or the synthesis of polymers with specific properties. Similarly, the vinyl group is amenable to polymerization and cross-coupling reactions, which can be utilized to build complex molecular architectures (Reyhan I eri & Selim H. Ksefo lu, 2000).

Chemical Reactions and Properties

Acetoxymethyl vinyl ketone undergoes various chemical reactions due to its functional groups. For example, it can participate in palladium-catalyzed three-component coupling reactions, providing an efficient method to synthesize γ,δ-unsaturated carbonyls. This reaction mechanism involves acetoxypalladation of the alkyne, followed by alkene insertion and protonolysis of the C-Pd bond, showcasing the compound's versatility in organic synthesis (Ligang Zhao & Xiyan Lu, 2002).

Physical Properties Analysis

While specific studies directly addressing the physical properties of acetoxymethyl vinyl ketone were not identified, the physical properties of related vinyl ketones and their derivatives, such as solubility, boiling point, and melting point, are crucial for determining their suitability in various synthetic applications. These properties are influenced by the molecular structure, particularly the balance between hydrophilic and hydrophobic regions, which affects their behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of acetoxymethyl vinyl ketone, such as reactivity with nucleophiles and electrophiles, are central to its applications in synthesis. Its ability to engage in a variety of chemical reactions, including oxidation, reduction, and conjugate addition, stems from the presence of functional groups that can be selectively activated or modified under controlled conditions. For instance, the vinyl group can be targeted for catalytic hydrovinylation, offering pathways to chiral enolate surrogates and enabling the synthesis of β-vinyl ketones with high enantioselectivity (Souvagya Biswas et al., 2022).

Safety And Hazards

Specific safety and hazards information for Acetoxymethyl vinyl ketone is not available in the search results. However, it’s generally advised to avoid breathing vapors, mist, or gas of such compounds6. In the event of fire and/or explosion, it’s recommended not to breathe fumes6.


Future Directions

properties

IUPAC Name

2-oxobut-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-6(8)4-9-5(2)7/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCCNHJQSRXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393783
Record name ACETOXYMETHYL VINYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxymethyl vinyl ketone

CAS RN

38982-28-4
Record name ACETOXYMETHYL VINYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetoxymethyl Vinyl Ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
T Ando, S Shioi, M Nakagawa - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
… was converted into acetoxymethyl vinyl ketone. … acetoxymethyl vinyl ketone (IX) into bromoketone (X) (Scheme 2). Vinyl ketone (IX) was prepared according to a reported method.*) It …
Number of citations: 26 www.journal.csj.jp
MH Ali - 1993 - search.proquest.com
… vinyl ketone and acetoxymethyl vinyl ketone with various alkenes are … vinyl ketone and acetoxymethyl vinyl ketone with … Reactions of acetoxymethyl vinyl ketone with cyclohexene …
MR Karim, P Sampson - The Journal of Organic Chemistry, 1990 - ACS Publications
… in our initial radical addition reaction, acetoxymethyl vinyl ketone (9) was considered as an al… Acetoxymethyl vinyl ketone (9) was prepared in two steps from butyne-l,4-diol according to …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
T Gefflaut, C Martin, S Delor, P Besse… - The Journal of …, 2001 - ACS Publications
… 5-Acylisoxazolines 3a−d were obtained by 1,3-dipolar cycloaddition from acetoxymethyl vinyl ketone and nitro precursors. Compounds 3a−d were biotransformed by Aspergillus niger …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
J KNUDSEN, SС SHARMA, KBG TORSSELL - 1982 - actachemscand.org
… can be prepared by several methods, eg nitration of cyclic ketones,9 and a suitably functionalized vinyl ketone for the lower chain, eg the easily available acetoxymethyl vinyl ketone.8 …
Number of citations: 68 actachemscand.org
GF Hennion, FP Kupiecki - The Journal of Organic Chemistry, 1953 - ACS Publications
… The product was not XIII-b, but rather acetoxymethyl vinyl ketone (XIV) previously reported (12, … Acetoxymethyl vinyl ketone was also prepared by heating 10 g. of 1 -hydroxy-4-methoxy2-…
Number of citations: 83 0-pubs-acs-org.brum.beds.ac.uk
HL Cohen, DG Borden, LM Minsk - The Journal of Organic …, 1961 - ACS Publications
… On the other hand, the products from the reductions of poly (acetoxymethyl vinyl ketone), poly(butyl acetoxyacrylate) and the methyl acrylate-maleic anhydride copolymer precipitated …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
MG Nair, C Saunders, SY Chen… - Journal of Medicinal …, 1980 - ACS Publications
… However, the reaction proceeded to a small extent with acetoxymethyl vinyl ketone, giving the addition product 9b in ~25% yield. Attempts to convert this product to the chloromethyl …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
SL Goldstein, D Braksmayer, BE Tropp… - Journal of Medicinal …, 1974 - ACS Publications
Notes Journal of Medicinal Chemistry, 1974, Vol. 17, No. 3 363 for virus-induced cytopathogenic effects (CPE) and the amount of reduction in CPE caused by the test compound was …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
TA Engler, MH Ali, F Takusagawa - The Journal of Organic …, 1996 - ACS Publications
… Reactions of acetoxymethyl vinyl ketone (9c) were more encouraging. With 2.5 equiv of Ti(IV), as a 1.9:1 mixture of TiCl 4 :Ti(OiPr) 4 , as promoter, cyclobutane 11c was formed in 34% …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk

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